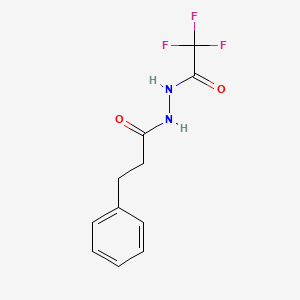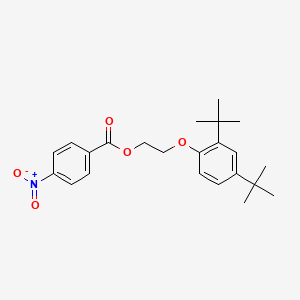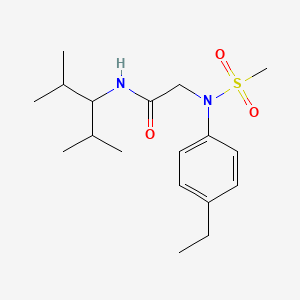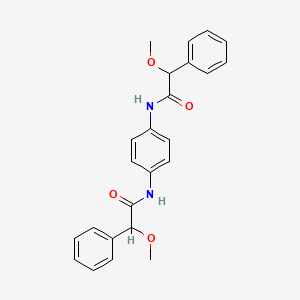
3-phenyl-N'-(trifluoroacetyl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N’-(trifluoroacetyl)propanehydrazide is a chemical compound with the molecular formula C11H11F3N2O2 It is known for its unique structure, which includes a trifluoroacetyl group and a phenyl group attached to a propanehydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N’-(trifluoroacetyl)propanehydrazide typically involves the reaction of trifluoroacetic anhydride with phenylhydrazine, followed by the addition of a propanehydrazide derivative. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N’-(trifluoroacetyl)propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-phenyl-N’-(trifluoroacetyl)propanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-phenyl-N’-(trifluoroacetyl)propanehydrazide involves its interaction with molecular targets through its functional groups. The trifluoroacetyl group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-N’-(trifluoroacetyl)propanohydrazide
- N-(trifluoroacetyl)-N’-(3-(trifluoromethyl)phenyl)urea
- 1-phenyl-3-methyl-4-trifluoroacetyl-2-pyrazolin-5-one
Uniqueness
3-phenyl-N’-(trifluoroacetyl)propanehydrazide is unique due to its specific combination of a trifluoroacetyl group and a phenyl group attached to a propanehydrazide backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11F3N2O2 |
|---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
3-phenyl-N'-(2,2,2-trifluoroacetyl)propanehydrazide |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)10(18)16-15-9(17)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,17)(H,16,18) |
InChI Key |
ZAEYGBSDJIZUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{benzyl[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12453612.png)
![2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12453615.png)
![3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12453616.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B12453618.png)
![N'-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine](/img/structure/B12453622.png)
![1-methyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-benzimidazole](/img/structure/B12453630.png)



![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-[4-(2-phenylethoxy)phenyl]carbamimidoyl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B12453663.png)
![N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine](/img/structure/B12453680.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12453690.png)
